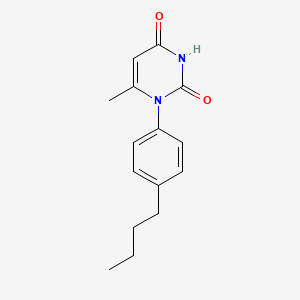![molecular formula C19H22N2O2 B5162176 N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
N-[2-methyl-4-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methyl-4-(pentanoylamino)phenyl]benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a member of the benzamide family, which is known for its diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential use in various scientific research applications. One area of research where MPB has shown promise is in cancer treatment. Studies have shown that MPB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another area of research where MPB has been studied is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPB has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein, which are implicated in the development of these diseases.
Wirkmechanismus
The mechanism of action of MPB is not fully understood, but studies have suggested that it works by inhibiting the activity of various enzymes and signaling pathways. For example, MPB has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. MPB has also been shown to inhibit the activity of the protein kinase C signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
Studies have shown that MPB has various biochemical and physiological effects. For example, MPB has been shown to induce apoptosis in cancer cells by activating the caspase cascade. MPB has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPB in lab experiments is that it is a synthetic compound that can be easily obtained and purified. Another advantage is that it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using MPB in lab experiments is that it can be expensive to synthesize, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on MPB. One area of research is to explore its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Another area of research is to develop more efficient and cost-effective synthesis methods for MPB. Finally, more studies are needed to fully understand the mechanism of action of MPB and its potential applications in various fields.
Conclusion
In conclusion, MPB is a synthetic compound that has shown promise in various scientific research applications, including cancer treatment and the treatment of neurodegenerative diseases. Its mechanism of action and physiological effects are well understood, and it has several advantages and limitations for lab experiments. There are several future directions for research on MPB, and further studies are needed to fully explore its potential applications.
Synthesemethoden
The synthesis of MPB involves the reaction of 2-methyl-4-aminobenzoic acid with pentanoyl chloride to form N-(2-methyl-4-aminophenyl)pentanamide. The resulting compound is then reacted with benzoyl chloride to form MPB.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(pentanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-10-18(22)20-16-11-12-17(14(2)13-16)21-19(23)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPFECCYSUJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)
![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)




![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)

![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)

![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)